molecular formula C7H7O5P B052338 2-Phosphonobenzoic acid CAS No. 116277-67-9

2-Phosphonobenzoic acid

Cat. No.: B052338
CAS No.: 116277-67-9
M. Wt: 202.1 g/mol
InChI Key: DQULYJXGTXMNTM-UHFFFAOYSA-N
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Description

2-Phosphonobenzoic acid is an organic compound with the molecular formula C7H7O5P. It is a derivative of benzoic acid where a phosphonic acid group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phosphonobenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzene with phosphorus trichloride and chlorine, followed by hydrolysis. Another method includes the reaction of benzoic acid with phosphorus oxychloride in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Phosphonobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phosphonobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phosphonobenzoic acid involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in catalysis and material science. The pathways involved include coordination with metal centers and participation in redox reactions .

Comparison with Similar Compounds

  • 3-Phosphonobenzoic acid
  • 4-Phosphonobenzoic acid
  • m-Phosphonobenzoic acid

Comparison: 2-Phosphonobenzoic acid is unique due to the position of the phosphonic acid group on the benzene ring, which influences its reactivity and binding properties.

Properties

IUPAC Name

2-phosphonobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O5P/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULYJXGTXMNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30633885
Record name 2-Phosphonobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116277-67-9
Record name 2-Phosphonobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30633885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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